molecular formula C20H25N5O2 B2959921 4-(6-cyclopropylpyridazin-3-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide CAS No. 2034307-36-1

4-(6-cyclopropylpyridazin-3-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide

Cat. No. B2959921
CAS RN: 2034307-36-1
M. Wt: 367.453
InChI Key: UPGKMMDOBZMHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-cyclopropylpyridazin-3-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPC belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.

Scientific Research Applications

PET Tracers for Serotonin Receptors

Research into N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, which are structurally related to the compound , has shown promising results in developing PET tracers for serotonin 5-HT(1A) receptors. These compounds demonstrate reversible, selective, and high-affinity antagonistic properties towards 5-HT1A receptors, with significant potential for in vivo quantification of these receptors in neuropsychiatric disorders (García et al., 2014).

CGRP Receptor Inhibitors

Another study focused on the development of CGRP receptor inhibitors, specifically a potent antagonist known as (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide. This research demonstrates the potential of structurally similar compounds in treating conditions mediated by the CGRP receptor, through a stereoselective and economical synthesis (Cann et al., 2012).

Antibacterial Quinolones

Compounds with a quinolone structure, including various piperazine modifications, have been extensively studied for their antibacterial properties. Such studies have led to the development of new antibacterial agents with improved potency, highlighting the relevance of piperazine and quinolone derivatives in addressing bacterial infections (Miyamoto et al., 1990).

Antimicrobial Studies

Another area of application for piperazine derivatives includes antimicrobial studies. For instance, Schiff base and thiazolidinone derivatives of 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showcasing the versatility of piperazine-carboxamide compounds in developing new antimicrobial agents (Patel & Patel, 2010).

Antipsychotic Agents

Heterocyclic carboxamides, including piperazine derivatives, have been evaluated as potential antipsychotic agents. These studies have focused on their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, offering insights into the development of new treatments for psychiatric disorders (Norman et al., 1996).

properties

IUPAC Name

4-(6-cyclopropylpyridazin-3-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c26-20(21-10-15-27-17-4-2-1-3-5-17)25-13-11-24(12-14-25)19-9-8-18(22-23-19)16-6-7-16/h1-5,8-9,16H,6-7,10-15H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGKMMDOBZMHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-cyclopropylpyridazin-3-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.